BENZYL ALCOHOL, alpha-(4-(4-AMINO-2-METHOXYPHENOXY)BUTYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl alcohol, alpha-(4-(4-amino-2-methoxyphenoxy)butyl)- is a bioactive chemical.
Scientific Research Applications
Photocatalytic Oxidation : Benzyl alcohol and its derivatives can undergo photocatalytic oxidation to form corresponding aldehydes. This process is facilitated by titanium dioxide under visible light irradiation, highlighting its potential in photocatalytic applications (Higashimoto et al., 2009).
Biosynthesis in E. coli : Engineering Escherichia coli for the biosynthesis of benzyl alcohol from glucose demonstrates the feasibility of renewable production methods for this compound, which is significant for sustainable chemical synthesis (Pugh et al., 2015).
Asymmetric Synthesis of Amino Alcohols : Tert-butanesulfinyl aldimines and ketimines are used as precursors for synthesizing protected 1,2-amino alcohols, including those with a benzyloxy substituent. These processes are crucial in the synthesis of complex organic molecules (Tang et al., 2001).
Protective Group in Organic Synthesis : 4-Methoxy-α-methylbenzyl alcohol has been utilized as a protecting group for carboxylic acids, showcasing its role in facilitating organic synthesis processes (Yoo et al., 1990).
Lignin Degradation : Studies on fungi like Aspergillus flavus show the utilization of certain benzyl alcohol derivatives as carbon sources, providing insights into the biological breakdown of lignin-related compounds (Betts & Dart, 1989).
Formation of α-Aminoketones : The reaction between benzylic alcohols and rhodium azavinyl carbenoids, resulting in the cleavage of C-OH bonds and formation of C-C bonds, is a novel method for producing α-aminoketones, important in various chemical syntheses (Mi et al., 2016).
Catalysis in Polymerization : Certain benzyl alcohol derivatives have been studied for their role in catalyzing the ring-opening polymerization of lactides, important in polymer chemistry (Lu et al., 2019).
Properties
CAS No. |
101782-07-4 |
---|---|
Molecular Formula |
C18H23NO3 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
5-(4-amino-2-methoxyphenoxy)-1-phenylpentan-1-ol |
InChI |
InChI=1S/C18H23NO3/c1-21-18-13-15(19)10-11-17(18)22-12-6-5-9-16(20)14-7-3-2-4-8-14/h2-4,7-8,10-11,13,16,20H,5-6,9,12,19H2,1H3 |
InChI Key |
YGJGKTNJFAATDH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N)OCCCCC(C2=CC=CC=C2)O |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OCCCCC(C2=CC=CC=C2)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benzyl alcohol, alpha-(4-(4-amino-2-methoxyphenoxy)butyl)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.